[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a compound that features a pyrazole ring and a thiophene ring, both of which are substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with 5-fluorothiophene-2-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of [(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-aminopyrazole
- 5-Fluoro-2-thiophenemethylamine
- 1,4-Dimethylpyrazole derivatives
Uniqueness
[(1,4-dimethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to its specific combination of a pyrazole ring and a fluorinated thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H14FN3S |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[(1,4-dimethylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C11H14FN3S/c1-8-7-15(2)14-10(8)6-13-5-9-3-4-11(12)16-9/h3-4,7,13H,5-6H2,1-2H3 |
InChI Key |
BKXRPLZWVQJGNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1CNCC2=CC=C(S2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.